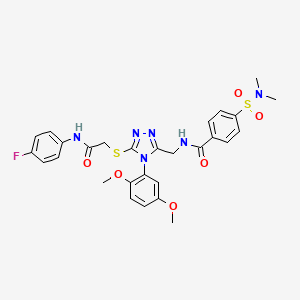

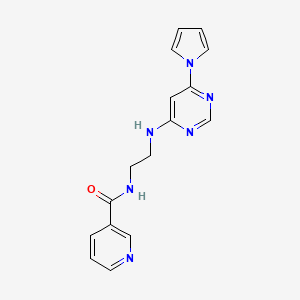

![molecular formula C19H15F2N3O2S2 B2988106 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide CAS No. 1421509-91-2](/img/structure/B2988106.png)

2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of thiazole derivatives . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The 1H NMR and 13C NMR data were provided, and the mass spectrometry data confirmed the molecular weight .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the literature . The 1H NMR, 13C NMR, and MS data provided in the literature can be used to confirm the structure of the synthesized compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the NMR and MS data provided in the literature . For example, the 1H NMR and 13C NMR data can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Scientific Research Applications

Biochemical Evaluation and Inhibitory Activities

- Kynurenine 3-Hydroxylase Inhibition : This compound has been studied for its inhibitory effect on kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Such inhibitors can potentially modulate the kynurenine pathway, which is implicated in neurological disorders and conditions involving immune response. Compounds like 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide could allow for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitumor Activities

- Novel Series of 2-Benzylthio-4-Chlorobenzenesulfonamide Derivatives : Research has highlighted the synthesis of novel derivatives, including the compound , for their potential antitumor activity. Specifically, some derivatives have shown remarkable activity and selectivity towards certain cancer cell lines, suggesting a role in developing new anticancer therapeutics (Sławiński & Brzozowski, 2006).

Antimicrobial and Anticancer Agents

- Sulfonamide Derivatives as Antimicrobial Agents : A study on sulfonamide derivatives has identified compounds with promising dual antibacterial and antifungal potencies. This suggests potential applications in developing safer and more potent antimicrobials, including those based on benzenesulfonamide frameworks (Abbas et al., 2017).

Photosensitizer for Photodynamic Therapy

- Zinc Phthalocyanine Derivatives : Compounds incorporating benzenesulfonamide have been evaluated for their use as photosensitizers in photodynamic therapy, particularly for cancer treatment. The research underlines the compound's high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers (Pişkin et al., 2020).

COX-2 Inhibition and Anti-inflammatory Applications

- Cyclooxygenase-2 (COX-2) Inhibitors : The compound has been part of research focusing on inhibiting COX-2, a key enzyme in the inflammatory process. Derivatives have shown potential for selective COX-2 inhibition, suggesting applications in developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs (Pal et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been known to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical cellular processes.

Mode of Action

These interactions often involve the formation of covalent or non-covalent bonds with target molecules, leading to changes in their function .

Biochemical Pathways

These can include pathways involved in inflammation, cancer, microbial infections, and more .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

These can include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .

Future Directions

Thiazoles are an important class of compounds with diverse biological activities . Future research could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name |

2-fluoro-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S2/c1-12-17(10-22-28(25,26)18-5-3-2-4-15(18)21)27-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h2-9,11,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRAIVOXUNOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

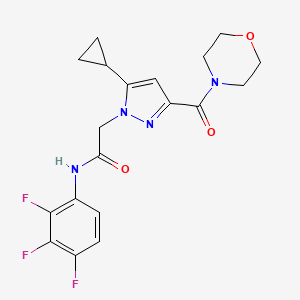

![6-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988025.png)

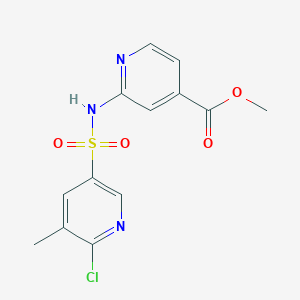

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)

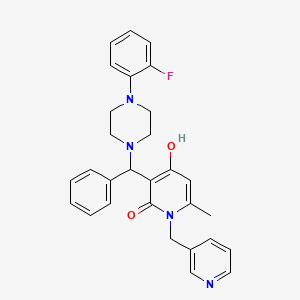

![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)

![N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2988034.png)

![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B2988042.png)

![Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2988043.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-N,1,5,7-tetramethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2988045.png)

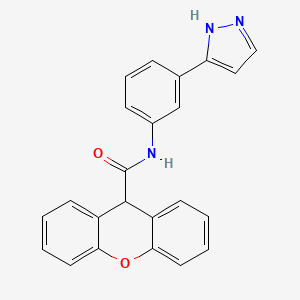

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2988046.png)